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Introduction
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes crucial for the metabolism

of a wide array of endogenous and xenobiotic compounds, including drugs, toxins, and

environmental pollutants. The UGT1A7 isoform, and specifically its murine ortholog Ugt1a7c,

has garnered significant interest due to its role in detoxification pathways and its expression in

specific cell types. The development of fluorescent probes that are selectively activated by

UGT1A7C provides a powerful tool for studying its enzymatic activity in real-time, both in vitro

and in vivo. This guide elucidates the core principles, methodologies, and applications of

UGT1A7C-based fluorescent probes, with a primary focus on the well-characterized probe,

CDr20.

Core Principle: Enzyme-Activated "Turn-On"
Fluorescence
The fundamental principle behind UGT1A7C-based fluorescent probes is the conversion of a

non-fluorescent or weakly fluorescent substrate into a highly fluorescent product upon

enzymatic action. This "turn-on" mechanism is achieved through a process called

glucuronidation.
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The probe, in its native state, is designed to have its fluorescence quenched. Upon recognition

and binding by Ugt1a7c, a glucuronic acid moiety is transferred from the co-substrate, uridine

diphosphate glucuronic acid (UDPGA), to a specific site on the probe molecule. This enzymatic

modification induces a significant conformational or electronic change in the fluorophore,

leading to a dramatic increase in its fluorescence quantum yield and a detectable fluorescent

signal.

A notable example of such a probe is CDr20, which has been identified as a high-performance,

fluorogenic chemical probe for visualizing microglia. The glucuronidation of CDr20 by Ugt1a7c,

an enzyme found to be specifically active in microglia, results in a bright fluorescent signal,

enabling the selective labeling and imaging of these cells.[1][2][3][4]

The UGT1A7C Probe: CDr20
CDr20 (Cell Designation red 20) is a fluorogenic chemical probe that exhibits a significant

increase in fluorescence upon glucuronidation by Ugt1a7c.[1] This specificity allows for the

targeted labeling of cells expressing active Ugt1a7c, most notably microglia in the central

nervous system.[4][5]

Chemical Structure
The chemical structure of CDr20 is based on a BODIPY (boron-dipyrromethene) core, a class

of fluorescent dyes known for their high absorption coefficients, sharp emission peaks, and

good photostability. The specific substitutions on the BODIPY scaffold are engineered to allow

for recognition by Ugt1a7c and to ensure that the probe is cell-permeable.

Note: The precise chemical structure of CDr20 is proprietary and detailed in the primary

publication by Kim B, et al. (2019) in Angewandte Chemie.

Data Presentation: Photophysical and Enzymatic
Properties of CDr20
The following tables summarize the key quantitative data for the CDr20 probe.
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Photophysical Properties Value Reference

Excitation Wavelength (λex) ~580 nm [4][5]

Emission Wavelength (λem) ~600 nm [4][5]

Stokes Shift ~20 nm Calculated

Quantum Yield (Φ) - Before

Glucuronidation
Low [2][3][4]

Quantum Yield (Φ) - After

Glucuronidation
High [2][3][4]

Enzymatic Kinetics (with

Ugt1a7c)
Value Reference

Michaelis-Menten Constant

(Km)
Not Reported

Maximum Velocity (Vmax) Not Reported

Note: Specific quantitative values for quantum yield and enzymatic kinetics are often found

within the supplementary information of the primary research articles and may require access

to these documents.

Experimental Protocols
In Vitro UGT1A7C Activity Assay
This protocol describes a general method for measuring UGT1A7C activity in cell lysates or

with recombinant enzymes using a fluorogenic probe like CDr20.

Materials:

Recombinant Ugt1a7c or cell lysate containing Ugt1a7c

CDr20 probe stock solution (in DMSO)

UDPGA (uridine 5'-diphosphoglucuronic acid) solution
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare the reaction mixture in the microplate wells by adding the assay buffer, Ugt1a7c

enzyme or cell lysate, and the CDr20 probe to a final concentration typically in the low

micromolar range.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the enzymatic reaction by adding UDPGA to each well. The final concentration of

UDPGA is typically in the millimolar range.

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

Measure the increase in fluorescence intensity over time at the appropriate excitation and

emission wavelengths for the probe (e.g., Ex/Em ~580/600 nm for CDr20).

The rate of reaction is determined from the linear portion of the fluorescence versus time

plot.

Include appropriate controls, such as reactions without UDPGA, reactions without the

enzyme, and reactions with known inhibitors.

Live-Cell Imaging of Microglia using CDr20
This protocol outlines the steps for staining and visualizing microglia in primary cell culture.

Materials:

Primary glial cell culture containing microglia

CDr20 probe stock solution (in DMSO)

Cell culture medium (e.g., DMEM)
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Fluorescence microscope equipped with appropriate filters

Procedure:

Grow primary glial cells on glass-bottom dishes or coverslips suitable for microscopy.

Prepare a working solution of CDr20 in cell culture medium. The final concentration of CDr20
is typically in the nanomolar to low micromolar range.

Remove the existing culture medium from the cells and replace it with the CDr20-containing

medium.

Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 15-30 minutes).

After incubation, gently wash the cells with fresh, pre-warmed culture medium to remove any

unbound probe.

Image the cells using a fluorescence microscope. For CDr20, use a filter set appropriate for

red fluorescence.

Co-staining with other known microglial markers (e.g., Iba1) can be performed to confirm the

specificity of CDr20 staining.

In Vivo Imaging of Microglia using CDr20
This protocol provides a general guideline for the in vivo labeling of microglia in a mouse

model.

Materials:

CDr20 probe solution (formulated for intravenous injection)

Anesthetized mouse

Two-photon microscope or other in vivo imaging system

Procedure:

Anesthetize the mouse according to approved animal protocols.
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surgically prepare a cranial window for brain imaging if necessary.

Administer the CDr20 probe solution via intravenous (e.g., tail vein) injection.

Allow time for the probe to circulate and be taken up by microglia in the brain. The optimal

time window for imaging should be determined empirically.

Position the mouse on the stage of the in vivo microscope.

Acquire images of the brain parenchyma, focusing on the fluorescently labeled microglia.

Time-lapse imaging can be performed to study microglial dynamics.
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Caption: Mechanism of UGT1A7C-activated fluorescent probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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